4-Nitrocinnamonitrile
Overview
Description
6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. is a metabolite of Prostaglandin I2 (PGI2). It is a prostaglandin F alpha that bears keto substituents at positions 6 and 15. This compound is known for its role in enhancing intracellular cyclic adenosine monophosphate (cAMP) and cholesterol catabolism in bovine arterial smooth muscle cells .
Preparation Methods
The preparation of 6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2.alpha. by the enzyme prostaglandin delta 13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . Industrial production methods typically involve the extraction and crystallization from purified biological extracts .
Chemical Reactions Analysis
6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: The reduction of the C-13,14 double bond is a key step in its formation.
Substitution: Various substitution reactions can occur at the hydroxyl and keto groups.
Common reagents and conditions used in these reactions include enzymes like prostaglandin delta 13-reductase and 15-hydroxyprostaglandin dehydrogenase . Major products formed from these reactions include other prostaglandin metabolites such as 13,14-dihydro-15-keto-prostaglandin F2.alpha. .
Scientific Research Applications
6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving cAMP.
Mechanism of Action
The mechanism of action of 6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. involves its interaction with specific receptors and enzymes in the body. It enhances intracellular cAMP levels, which in turn affects cholesterol catabolism in arterial smooth muscle cells . The molecular targets and pathways involved include the prostaglandin receptors and the enzymes responsible for its metabolism, such as prostaglandin delta 13-reductase and 15-hydroxyprostaglandin dehydrogenase .
Comparison with Similar Compounds
6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. can be compared with other similar compounds such as:
Prostaglandin F2.alpha.: Another prostaglandin with similar metabolic pathways but different biological effects.
13,14-Dihydro-15-keto-prostaglandin F2.alpha.: A major circulating metabolite of prostaglandin F2.alpha., formed by similar enzymatic reactions.
Prostaglandin I2 (PGI2): The parent compound from which 6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha.
The uniqueness of 6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. lies in its specific role in enhancing cAMP and cholesterol catabolism, which distinguishes it from other prostaglandins .
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGEWUHBJJYKR-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27892-88-2 | |
Record name | Cinnamonitrile, p-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-nitrocinnamonitrile formed according to the research?
A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding this compound as a product [].
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